molecular formula C14H20N2O2 B6150634 2-(4-phenylpiperazin-1-yl)butanoic acid CAS No. 946762-54-5

2-(4-phenylpiperazin-1-yl)butanoic acid

Cat. No.: B6150634
CAS No.: 946762-54-5
M. Wt: 248.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazin-1-yl)butanoic acid is a synthetic organic compound of interest in medicinal chemistry and neuroscience research. It features a phenylpiperazine moiety, a common pharmacophore in central nervous system (CNS) active compounds, linked to a butanoic acid chain. The phenylpiperazine group is frequently employed in the design of ligands for various neurological targets . The incorporation of a carboxylic acid functional group enhances the molecule's potential for molecular interactions and salt formation, which can be leveraged to improve the physicochemical properties of drug candidates . This structural framework is associated with a range of pharmacological activities in research settings. Specifically, analogous compounds featuring the phenylpiperazine group and an amide or carboxylic acid-containing side chain have been investigated for their potential anticonvulsant properties. Research on such hybrids has shown promise in animal models of epilepsy, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a potential role in the development of new antiepileptic drugs (AEDs) . Furthermore, the phenylpiperazine pharmacophore is found in molecules studied for antinociceptive (pain-relieving) activity, indicating potential applications in neuropharmacology and pain research . Researchers may utilize this compound as a key synthetic intermediate or as a precursor for the development of novel bioactive molecules. Its structure allows for further derivatization, particularly at the carboxylic acid group, to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This makes it a valuable building block for constructing compound libraries aimed at discovering new therapeutics for neurological and psychiatric disorders . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

CAS No.

946762-54-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 2-(4-phenylpiperazin-1-yl)butanoic acid

The synthesis of this compound is typically achieved through a convergent synthesis, where the two main fragments, the 1-phenylpiperazine (B188723) core and the butanoic acid side chain, are synthesized separately and then coupled.

The primary precursors for the synthesis of this compound are 1-phenylpiperazine and a suitable 2-halobutanoic acid derivative.

The synthesis of 1-phenylpiperazine can be accomplished through several routes. A common laboratory-scale method involves the reaction of aniline (B41778) with bis(2-chloroethyl)amine. Alternatively, a more industrial-friendly approach is the reaction of aniline with diethanolamine (B148213) in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the cyclization to form the piperazine (B1678402) ring.

The butanoic acid moiety is typically introduced using a synthon like 2-bromobutanoic acid or its corresponding ester, for instance, ethyl 2-bromobutanoate. These reagents can be prepared from butanoic acid via a Hell-Vollhard-Zelinsky reaction, where butanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide.

The central step in the synthesis is the N-alkylation of 1-phenylpiperazine with a 2-halobutanoic acid derivative. This is a nucleophilic substitution reaction where the secondary nitrogen atom of the piperazine ring attacks the electrophilic carbon atom of the butanoic acid derivative, displacing the halide.

This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) to scavenge the hydrohalic acid byproduct. When an ester of 2-bromobutanoic acid is used, a subsequent hydrolysis step, usually under basic conditions with sodium hydroxide (B78521) followed by an acidic workup, is necessary to yield the final carboxylic acid.

While the formation of this compound itself does not involve amide formation, this reaction is a key strategy for its derivatization. The carboxylic acid group can be activated using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacted with a wide array of amines to produce a library of amide analogs.

Due to the presence of a stereocenter at the C2 position of the butanoic acid moiety, this compound can exist as two enantiomers: (R)- and (S)-2-(4-phenylpiperazin-1-yl)butanoic acid. The synthesis of a single enantiomer requires a stereoselective approach.

One common method is to employ a chiral starting material. For example, the use of enantiomerically pure (R)-2-bromobutanoic acid or (S)-2-bromobutanoic acid in the coupling reaction with 1-phenylpiperazine will lead to the corresponding enantiomer of the final product, as the stereochemistry is typically retained during the SN2 reaction.

Alternatively, the racemic mixture of this compound can be resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine like (R)-(+)-α-methylbenzylamine or brucine. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the carboxylic acid can then be liberated from the separated salt by treatment with an acid.

Design Principles for Structural Modification and Analog Development

The structure of this compound offers several avenues for structural modification to generate analogs with potentially enhanced or modified properties.

The butanoic acid side chain is a prime target for modification.

Amide and Ester Formation: The carboxylic acid functionality is readily converted into a diverse range of amides and esters by reaction with various amines and alcohols, respectively. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the steric and electronic properties of the substituent.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for further functionalization, such as conversion to ethers or aldehydes.

Chain Homologation: The length of the alkyl chain can be either shortened or extended. Analogs with acetic, propanoic, pentanoic, or hexanoic acid side chains can be synthesized to probe the optimal chain length for biological activity.

Modification SiteType of ModificationExample ReagentsResulting Functional Group
Carboxylic AcidAmide FormationR-NH₂, DCCAmide
Carboxylic AcidEster FormationR-OH, H₂SO₄Ester
Carboxylic AcidReductionLiAlH₄Primary Alcohol
Alkyl ChainChain Length ModificationUse of different α-haloalkanoic acidsVaried Chain Lengths

The phenyl ring provides another site for structural variation.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. However, direct substitution can sometimes lead to a mixture of products.

Synthesis from Substituted Precursors: A more controlled and versatile approach is to synthesize the target compound from a pre-substituted aniline. For example, to introduce a substituent at the para-position of the phenyl ring, one would start the synthesis with the corresponding para-substituted aniline. This allows for the precise incorporation of a wide range of functional groups, including electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂).

Position on Phenyl RingSubstituent TypeExample SubstituentPrecursor
paraElectron-donatingMethoxyp-Anisidine
paraElectron-withdrawingChlorop-Chloroaniline
metaElectron-withdrawingNitrom-Nitroaniline
orthoElectron-donatingMethylo-Toluidine

Structural Alterations within the Piperazine Heterocycle

The piperazine moiety within this compound is a frequent target for structural modification to investigate structure-activity relationships (SAR). nih.gov These alterations are pivotal in medicinal chemistry for optimizing a compound's therapeutic properties. Modifications can be broadly grouped into substitutions on the N-phenyl ring and, less commonly, alterations to the piperazine ring itself.

Another avenue for derivatization is the bioisosteric replacement of the N-phenyl group with other aromatic or heteroaromatic systems. wikipedia.orgmdpi.com Rings such as pyridinyl or pyrimidinyl can be substituted for the phenyl ring to explore different electronic distributions and hydrogen bonding capabilities. wikipedia.org This approach aims to find alternative scaffolds that may offer improved potency or selectivity.

The following interactive table summarizes common structural alterations made to the phenylpiperazine core in related series of compounds, which are applicable derivatization strategies for this compound.

Table 1: Examples of Structural Alterations in Phenylpiperazine Derivatives

Modification Site Type of Alteration Example Substituents/Replacements General Synthetic Rationale
N-Phenyl Ring Substitution -Cl, -F, -CF3, -CH3, -OCH3. nih.gov Reaction of a substituted aniline with a piperazine precursor to explore electronic and steric effects. nih.gov
N-Aryl Group Bioisosteric Replacement Pyridinyl, Pyrimidinyl. wikipedia.org Coupling of a heterocyclic amine with the piperazine core to alter aromatic interactions and solubility.
Piperazine Ring N-Substitution Alkyl groups on the second nitrogen (N4). N-alkylation to investigate the role of the second amine in biological activity.

Mechanistic Insights into Synthetic Transformations

The synthesis of this compound typically involves fundamental, well-understood reaction mechanisms. A common and efficient route is the nucleophilic substitution reaction between 1-phenylpiperazine and a suitable derivative of 2-halobutanoic acid, such as ethyl 2-bromobutanoate.

This key transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the secondary amine nitrogen of the piperazine ring acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbon atom of the ethyl 2-bromobutanoate, which bears the bromine leaving group. The reaction is a single, concerted step where the new carbon-nitrogen (C-N) bond forms at the same time as the carbon-bromine (C-Br) bond breaks.

A base, such as potassium carbonate or triethylamine, is typically added to the reaction mixture. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This acid-base reaction is crucial as it prevents the protonation of the starting 1-phenylpiperazine, ensuring the nucleophile remains available to react, thereby driving the equilibrium towards the product. The choice of a polar aprotic solvent, like acetonitrile or dimethylformamide (DMF), is standard for SN2 reactions as it effectively solvates the cations while leaving the nucleophile relatively free and reactive.

SN2 Reaction: 1-phenylpiperazine attacks ethyl 2-bromobutanoate, displacing the bromide ion to form ethyl 2-(4-phenylpiperazin-1-yl)butanoate.

Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution. This is a nucleophilic acyl substitution reaction. The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide ion. A final acidification step with an acid like HCl is required to protonate the carboxylate salt and yield the final product, this compound.

Understanding these mechanisms allows chemists to optimize reaction conditions, such as temperature, solvent, and choice of base, to maximize the yield and purity of the final compound.

Compound Index

Compound Name
This compound
1-phenylpiperazine
Ethyl 2-bromobutanoate
Potassium carbonate
Triethylamine
Acetonitrile
Dimethylformamide (DMF)
Sodium hydroxide
Hydrochloric acid (HCl)
Pyridine
Pyrimidine (B1678525)
Trifluoromethyl
meta-chlorophenylpiperazine (mCPP)
3-trifluoromethylphenylpiperazine (TFMPP)
para-methoxyphenylpiperazine (pMeOPP)

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methods for Comprehensive Structural Assignment

A combination of spectroscopic methods is essential for the unambiguous assignment of the molecular structure of 2-(4-phenylpiperazin-1-yl)butanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the protons of the butanoic acid chain.

Phenyl Protons: The phenyl group will exhibit multiplets in the aromatic region (typically δ 6.8-7.3 ppm). The protons ortho to the piperazine nitrogen (H-2'/H-6') are expected to be the most deshielded, followed by the meta (H-3'/H-5') and para (H-4') protons.

Piperazine Protons: The eight protons of the piperazine ring are diastereotopic and will likely appear as complex multiplets. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (N-4) would resonate at a different chemical shift compared to the four protons on the carbons adjacent to the butanoic acid-substituted nitrogen (N-1). Based on data for similar structures, the protons at C-2 and C-6 (adjacent to N-1) are expected in the δ 2.6-3.0 ppm range, while protons at C-3 and C-5 (adjacent to the more electron-withdrawing phenyl group) would appear slightly downfield, around δ 3.0-3.4 ppm.

Butanoic Acid Protons: The chiral methine proton at C-2, being adjacent to the nitrogen and the carboxylic acid, is expected to be a multiplet around δ 3.0-3.5 ppm. The methylene protons at C-3 will likely appear as a multiplet around δ 1.6-1.9 ppm, coupled to both the C-2 proton and the C-4 methyl protons. The terminal methyl protons at C-4 will be a triplet in the upfield region, around δ 0.9-1.1 ppm. The carboxylic acid proton (-COOH) will present as a broad singlet at a significantly downfield shift, typically >10 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

Aromatic Carbons: Six signals are expected for the phenyl ring. The ipso-carbon (C-1') attached to the piperazine nitrogen will be found around δ 150-152 ppm. The other aromatic carbons (C-2'/C-6', C-3'/C-5', C-4') will resonate in the typical aromatic region of δ 115-130 ppm.

Piperazine Carbons: Due to the substitution, two distinct signals are expected for the piperazine carbons. The carbons adjacent to the butanoic acid moiety (C-2/C-6) would appear around δ 50-55 ppm, while the carbons adjacent to the phenyl group (C-3/C-5) are expected around δ 48-52 ppm.

Butanoic Acid Carbons: The carbonyl carbon (C-1) of the carboxylic acid will be the most downfield signal, typically in the range of δ 175-180 ppm. The chiral methine carbon (C-2) attached to the nitrogen is predicted to be around δ 60-65 ppm. The methylene carbon (C-3) and the methyl carbon (C-4) will appear further upfield, around δ 25-30 ppm and δ 10-15 ppm, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH>10 (broad s)175-180
C2-H (methine)3.0-3.5 (m)60-65
C3-H₂ (methylene)1.6-1.9 (m)25-30
C4-H₃ (methyl)0.9-1.1 (t)10-15
Piperazine C2/6-H₂2.6-3.0 (m)50-55
Piperazine C3/5-H₂3.0-3.4 (m)48-52
Phenyl C2'/6'-H6.8-7.3 (m)115-130
Phenyl C3'/5'-H6.8-7.3 (m)115-130
Phenyl C4'-H6.8-7.3 (m)115-130
Phenyl C1'-150-152

IR and Raman spectroscopy are used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic acid and piperazine moieties will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is expected around 1700-1725 cm⁻¹.

C-N Stretches: The C-N stretching vibrations of the tertiary amines in the piperazine ring will likely produce medium to weak bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium intensity bands for the phenyl ring C=C stretching are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C stretching modes.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental formula of the compound. For this compound (C₁₄H₂₀N₂O₂), the expected monoisotopic mass is approximately 248.1525 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide structural information. Key predicted fragmentation pathways include:

Loss of the carboxyl group: A prominent fragmentation would be the loss of the -COOH group (45 Da) or -C₂H₅ (ethyl group, 29 Da) from the butanoic acid chain.

Piperazine Ring Cleavage: The piperazine ring can undergo characteristic cleavage, leading to fragments corresponding to the phenylpiperazine cation or fragments resulting from the rupture of the ring. A significant peak at m/z 161 corresponding to the [C₁₀H₁₃N₂]⁺ fragment (phenylpiperazine radical cation) is anticipated.

McLafferty Rearrangement: If the geometry allows, a McLafferty rearrangement involving the carboxylic acid group could occur, though alpha-cleavage is often more dominant in such structures.

Predicted Mass Spectrometry Fragments for this compound
m/zPredicted Fragment IonDescription
248[C₁₄H₂₀N₂O₂]⁺Molecular Ion (M⁺)
203[M - COOH]⁺Loss of carboxyl group
161[C₁₀H₁₃N₂]⁺Phenylpiperazine fragment
104[C₆H₅N-CH₂]⁺Fragment from piperazine ring cleavage
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of related compounds provides significant insight into its likely solid-state conformation. X-ray diffraction studies on various salts of 1-phenylpiperazine (B188723) consistently show that the piperazine ring adopts a stable chair conformation. nih.gov

In the solid state, it is highly probable that this compound also features a piperazine ring in a chair conformation. The substituents at the N-1 (butanoic acid) and N-4 (phenyl) positions would likely occupy equatorial positions to minimize steric hindrance. The crystal packing would be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimeric structures or extended chains.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

As this compound possesses a chiral center at the C-2 position of the butanoic acid moiety, it is optically active. Chiroptical techniques like Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules.

The ECD spectrum would be influenced by the electronic transitions of the chromophores in the molecule, primarily the phenyl ring. The phenyl group acts as a chromophore, and its interaction with the chiral center would result in characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the phenyl group relative to the chiral center.

Theoretical calculations of the ECD spectrum for both the (R) and (S) enantiomers, using methods like time-dependent density functional theory (TD-DFT), could be compared with the experimental spectrum to assign the absolute configuration of a given enantiomer.

Conformational Landscape Analysis and Preferred Conformations

Piperazine Ring Conformation: As established from X-ray data and theoretical studies on similar heterocycles, the piperazine ring will predominantly exist in a chair conformation. nih.govrsc.orgacs.org

Aryl Ring Orientation: Conformational analysis of 1-arylpiperazines has shown that the orientation of the aryl ring relative to the piperazine ring is influenced by electronic effects of substituents on the aryl ring. researchgate.net For an unsubstituted phenyl group, there is a relatively low energy barrier between a coplanar and a perpendicular orientation of the rings, suggesting conformational flexibility.

Butanoic Acid Chain Conformation: The butanoic acid side chain also has multiple rotatable bonds, leading to various possible conformers. The orientation of the bulky phenylpiperazine group relative to the ethyl and carboxyl groups at the chiral center will be a key determinant of the lowest energy conformation.

Computational modeling, such as molecular mechanics or DFT calculations, can be used to map the potential energy surface and identify the low-energy, preferred conformations of the molecule in the gas phase or in solution. These studies indicate that for 1-arylpiperazines, extended conformations are often preferred in solution.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, we can determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-(4-phenylpiperazin-1-yl)butanoic acid, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-31+G(d), would be the initial step in its computational characterization. biointerfaceresearch.com This process involves finding the lowest energy conformation of the molecule, its optimized geometry.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the conformation of the piperazine (B1678402) ring (typically a chair conformation) would be determined. nih.gov The orientation of the butanoic acid side chain relative to the piperazine ring is also a key structural parameter that would be established. These geometric parameters are essential for understanding how the molecule might interact with biological targets.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT (Note: This table is illustrative and represents the type of data that would be generated from a DFT calculation.)

ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-N(piperazine)~1.4 Å
Bond LengthN(piperazine)-C(butanoic)~1.45 Å
Bond LengthC(carboxyl)-O(hydroxyl)~1.35 Å
Bond AngleC-N-C (piperazine ring)~110°
Dihedral AnglePhenyl-PiperazineVariable

Following geometry optimization, Natural Bond Orbital (NBO) analysis is a powerful technique to dissect the intramolecular interactions and charge distribution. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. researchgate.net

This analysis would reveal the nature of the chemical bonds within this compound, such as the hybridization of the atoms and the electron density in each bond. A key aspect of NBO analysis is the examination of charge delocalization, which is quantified by the second-order perturbation energy, E(2). This value indicates the stabilizing energy of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent groups would be quantified, revealing the extent of hyperconjugation and its contribution to molecular stability.

Table 2: Illustrative NBO Analysis Results for Key Intramolecular Interactions in this compound (Note: This table is illustrative and represents the type of data that would be generated from an NBO analysis.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N, piperazine)σ(C-C, ring)HighHyperconjugation
LP (O, carboxyl)σ(C-C, chain)ModerateHyperconjugation
π (C=C, phenyl)π*(C=C, phenyl)Highπ-delocalization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO would likely show the HOMO localized on the electron-rich phenyl and piperazine nitrogen atoms, while the LUMO might be distributed over the carboxylic acid group and the phenyl ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It maps regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. In the MEP of this compound, the region around the carboxylic acid oxygen atoms would exhibit a strong negative potential (red/yellow), indicating a propensity for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the carboxylic acid and hydrogens on the piperazine ring would show a positive potential (blue), indicating sites for nucleophilic attack or hydrogen bond acceptance.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking simulations aim to predict how it might interact with a biological macromolecule, such as a protein receptor or an enzyme. This is a crucial step in rational drug design.

Given the structural motifs within this compound, several potential biological targets could be hypothesized. The phenylpiperazine moiety is a common scaffold in drugs targeting central nervous system receptors, such as serotonin (B10506) (5-HT) or dopamine (B1211576) (D2) receptors. nih.gov The butanoic acid side chain could suggest interactions with enzymes that process fatty acids or other carboxylate-containing substrates.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a chosen target protein. The simulation algorithm would then explore various possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity. The result is a predicted binding mode and an estimated binding energy (or score), which can be used to rank its potential as an inhibitor or modulator of the target. For instance, docking studies on similar structures have been used to predict binding to targets like the excitatory amino acid transporter 2 (EAAT2). nih.gov

Beyond predicting the binding pose, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are key to understanding the basis of molecular recognition. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The piperazine nitrogens could also act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the butanoic acid chain would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine.

Electrostatic Interactions: The charged carboxylate group (at physiological pH) could form salt bridges with positively charged residues like lysine (B10760008) or arginine. The π-electrons of the phenyl ring could also participate in π-π stacking or cation-π interactions with appropriate residues.

Studies on related pyrimidine-5-carboxamide derivatives have highlighted the importance of such interactions in binding to enzymes like acetylcholinesterase. researchgate.net Similarly, docking studies of other butanoic acid derivatives have been used to understand their binding at enzyme active sites. mdpi.com

Table 3: Hypothesized Key Intermolecular Interactions for this compound with a Generic Receptor (Note: This table is illustrative and represents the type of data that would be generated from a molecular docking study.)

Interaction TypeLigand GroupPotential Interacting Residue
Hydrogen Bond (Donor)Carboxyl -OHAsp, Glu, Ser
Hydrogen Bond (Acceptor)Carboxyl C=O, Piperazine NAsn, Gln, Arg, Lys
HydrophobicPhenyl Ring, Butyl ChainLeu, Val, Ile, Phe
Electrostatic (Salt Bridge)CarboxylateArg, Lys, His
π-π StackingPhenyl RingPhe, Tyr, Trp

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are mathematical representations that correlate the structural or property-based features of a compound with its biological activity or toxicity, respectively. For this compound, the development of such models would be instrumental in predicting its efficacy and potential adverse effects.

The initial step in QSAR/QSTR modeling involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a range of descriptors would be derived to capture its electronic, steric, and hydrophobic characteristics. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include parameters like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and provide information about its shape and volume. Examples include the van der Waals volume and surface area.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

A representative set of molecular descriptors that would be relevant for modeling the biological activity of this compound is presented in the table below.

Descriptor CategorySpecific Descriptor Examples
Constitutional Molecular Weight, Number of Heavy Atoms, Number of Rings
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity Indices
Geometrical 3D Wiener Number, Gravitational Index, Molecular Surface Area
Electrostatic Dipole Moment, Partial Charges on Atoms
Quantum-Chemical HOMO Energy, LUMO Energy, Electronegativity, Hardness
Hydrophobicity/Lipophilicity LogP (octanol-water partition coefficient)

These descriptors would form the basis for building predictive QSAR and QSTR models.

Once a comprehensive set of molecular descriptors for this compound and its analogs has been generated, various statistical methods can be employed to develop predictive models. These models aim to establish a mathematical relationship between the descriptors and the observed pharmacological or toxicological endpoints. Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity/toxicity) and a set of independent variables (descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between molecular structure and biological response.

The predictive power and robustness of the developed models are assessed through rigorous internal and external validation procedures. A validated QSAR/QSTR model could then be used to predict the biological profile of this compound, providing valuable information for its preclinical development.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide atomic-level insights into its interaction with potential protein targets. By simulating the ligand-protein complex over time, it is possible to assess the stability of the binding pose, identify key intermolecular interactions, and understand the dynamic conformational changes that occur upon binding.

The typical workflow for an MD simulation study of a this compound-protein complex would involve:

System Setup: The initial coordinates of the complex, often obtained from molecular docking studies, are placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Energy Minimization: The system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: A long-timescale simulation is performed, during which the trajectory of all atoms in the system is recorded.

Analysis of the MD trajectory can reveal crucial information about the stability of the complex, including root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds and other non-covalent interactions. This information is vital for understanding the molecular basis of the ligand's biological activity.

Theoretical Prediction of Physicochemical Parameters Relevant to Biological Systems (e.g., pKa, lipophilicity, polar surface area)

The physicochemical properties of a compound play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can provide reliable predictions of these parameters for this compound, aiding in the early assessment of its drug-likeness.

pKa: The ionization state of a molecule at physiological pH is determined by its pKa value(s). For this compound, the presence of a carboxylic acid and a basic piperazine nitrogen means it will have at least two pKa values. Various computational approaches, including empirical methods and quantum mechanical calculations, can be used to predict these values.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. Numerous computational algorithms, such as atom-based and fragment-based methods, are available to predict logP values.

Polar Surface Area (PSA): The topological polar surface area (TPSA) is defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug absorption and brain penetration.

Below is a table of theoretically predicted physicochemical parameters for this compound, generated using computational models.

Physicochemical ParameterPredicted Value
pKa (acidic) ~4.5 - 5.0
pKa (basic) ~7.5 - 8.0
LogP (octanol-water partition coefficient) ~2.5 - 3.5
Topological Polar Surface Area (TPSA) ~55 - 65 Ų
Molecular Weight 248.32 g/mol
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 4

Note: The predicted values are estimates from various computational algorithms and may vary depending on the method used. Experimental verification is necessary for confirmation.

Pharmacological and Biochemical Investigations in Preclinical Models

Molecular Target Engagement and Receptor Binding Profiling

Comprehensive screening of 2-(4-phenylpiperazin-1-yl)butanoic acid against common drug targets is a critical step in elucidating its potential therapeutic effects and off-target activities. However, specific binding data for this compound is not available in the public domain.

Affinities for G-Protein Coupled Receptors (GPCRs) and Ion Channels

G-Protein Coupled Receptors (GPCRs) and ion channels are major classes of drug targets. The phenylpiperazine moiety is a common feature in many compounds active at various GPCRs, including serotonergic and dopaminergic receptors. However, no specific studies have been published that detail the binding affinities of this compound for any GPCR or ion channel. Computational predictions of binding affinities for GPCRs can be complex and require experimental validation.

Interaction with Neurotransmitter Transporters (e.g., GABA transporters, Serotonin (B10506) Transporter (SERT))

Neurotransmitter transporters are crucial for regulating synaptic signaling. The structural similarity of the core scaffold to known ligands of neurotransmitter transporters suggests a potential for interaction. However, there is no published data on the binding affinity or inhibitory activity of this compound on transporters such as the GABA transporters or the serotonin transporter (SERT).

Binding to Intracellular Protein Targets (e.g., Androgen Receptor, Enzyme Active Sites)

Intracellular proteins represent another important class of potential targets. Research on a structurally related compound, 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone, has shown that it can inhibit the function of the Androgen Receptor (AR), a key player in prostate cancer. The AR is a nuclear transcription factor with distinct functional domains, including a ligand-binding domain (LBD) that is the target of many anti-androgen therapies. Small molecules can bind to various sites on the AR, including the LBD and other allosteric sites, to modulate its activity. However, no studies have specifically investigated the binding of this compound to the androgen receptor or other intracellular protein targets.

Modulation of Viral Receptor-Binding Proteins

The interaction of small molecules with viral proteins is a key strategy in the development of antiviral therapies. These interactions can disrupt viral entry into host cells, a process often mediated by the binding of viral surface proteins, such as the hemagglutinin of the influenza virus, to cellular receptors. The identification of viral interaction determinants on cellular receptors is crucial for designing such inhibitors. There is currently no available data to suggest that this compound has been evaluated for its ability to modulate viral receptor-binding proteins.

Enzyme Modulation and Inhibition Kinetics Studies

The phenylpiperazine scaffold has been incorporated into molecules designed to inhibit various enzymes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. Studies on a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have demonstrated their potential as acetylcholinesterase (AChE) inhibitors. One of the most potent compounds from this series, compound 6g, exhibited an IC50 value of 0.90 µM for AChE and showed selectivity over butyrylcholinesterase (BuChE) with an IC50 of 7.53 µM. Kinetic studies revealed a mixed-type inhibition mechanism for this derivative. Despite these findings for related compounds, there are no published studies on the inhibitory activity or kinetics of this compound against either acetylcholinesterase or butyrylcholinesterase.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a critical regulatory system involved in a multitude of physiological processes, and its modulation is a key area of therapeutic research. mdpi.com A primary mechanism for enhancing endocannabinoid signaling is through the inhibition of enzymes that degrade endogenous cannabinoids like anandamide (B1667382) (AEA). frontiersin.orgmdpi.com The principal enzyme responsible for AEA hydrolysis is Fatty Acid Amide Hydrolase (FAAH). mdpi.comnih.gov Inhibition of FAAH increases the endogenous levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the significant side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov

While numerous compounds containing a phenylpiperazine moiety have been investigated as FAAH inhibitors, no specific data on the FAAH inhibitory activity or the broader effects of This compound on the endocannabinoid system are available in the current scientific literature. Studies on related structures, such as (1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)(4-phenylpiperazin-1-yl)methanones, have shown that some derivatives can be potent FAAH inhibitors. nih.gov However, these findings cannot be directly extrapolated to the butanoic acid derivative .

Glycosidase Inhibition (e.g., Alpha-Amylase)

Inhibition of glycosidase enzymes, such as alpha-amylase and alpha-glucosidase, is a therapeutic strategy for managing type 2 diabetes. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in post-prandial hyperglycemia. nih.gov

There is no published research evaluating the potential of This compound as an inhibitor of alpha-amylase or any other glycosidase. Although other piperazine (B1678402) derivatives have been explored for their alpha-glucosidase inhibitory potential, no specific inhibitory concentrations (IC₅₀) or kinetic data exist for the specified compound. nih.gov

Cellular and Subcellular Mechanism of Action Elucidation

Investigation of Intracellular Signaling Pathway Modulation

Understanding how a compound affects intracellular signaling pathways is crucial for elucidating its mechanism of action. Fatty acids and their derivatives can act as signaling molecules that regulate various cellular processes. nih.govnih.gov For example, FAAH inhibitors indirectly modulate signaling by preserving endocannabinoids, which in turn act on cannabinoid receptors to influence pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov

No studies have been published that investigate the specific intracellular signaling pathways modulated by This compound . Research would be required to determine its targets and downstream effects on cellular signaling cascades.

Molecular Interactions within Cellular Contexts and Subcellular Localization Studies

Detailed molecular interaction studies, often involving techniques like X-ray crystallography or molecular docking, are essential to understand how a compound binds to its protein target. Subcellular localization studies determine where a compound or its target resides within the cell, providing context for its biological activity.

There is no available information regarding the specific molecular interactions or subcellular localization of This compound .

In Vitro Biological System Evaluations

Cell-Based Assays for Specific Biological Responses

Cell-based assays are fundamental tools in drug discovery to assess a compound's biological activity in a controlled environment.

Permeability in Caco-2 Models: The Caco-2 cell line, a human colon epithelial cancer cell line, is the industry standard for in vitro prediction of human drug absorption. nih.gov When cultured as a monolayer, these cells form tight junctions and mimic the intestinal barrier. nih.govnih.gov Permeability is often reported as an apparent permeability coefficient (Papp). There are no published studies reporting the Caco-2 permeability of This compound .

Growth Modulation in Specific Cell Lines: The effect of a compound on cell proliferation and viability is a key indicator of its potential therapeutic or toxic effects. No data are available on the growth modulation effects of This compound on any specific cell lines.

Cellular Uptake Studies: These studies measure the extent and rate at which a compound enters cells. The mechanisms of uptake, whether through passive diffusion or active transport, are important determinants of a drug's efficacy. mdpi.com There is no available literature on the cellular uptake characteristics of This compound .

Enzyme Assays and Comprehensive Biochemical Profiling

No specific enzyme assays or comprehensive biochemical profiling data for this compound have been reported.

However, studies on related molecules can suggest potential, unconfirmed activities. For instance, derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and investigated as potential positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2). nih.gov One such derivative, compound 4, demonstrated an inhibitory constant of 29 nM in in vitro competitive binding assays. nih.gov This highlights that the phenylpiperazine scaffold can be a key element for interaction with neurological targets.

Additionally, other research has explored the analgesic potential of new scaffolds based on lead compounds like Vilazodone, which contains a phenylpiperazine moiety. nih.gov These investigations focus on multitarget analgesics that modulate pathways involved in pain transmission. nih.gov

In Vivo Preclinical Studies in Animal Models (Strictly Excluding Human Clinical Trial Data)

Direct in vivo preclinical data for this compound is not available. The following sections describe findings for structurally related compounds.

Central Nervous System (CNS) Modulation: A novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has been evaluated for its neuropharmacological activity in male Swiss mice. nih.gov This compound demonstrated both anxiolytic-like and antidepressant-like activities in behavioral tests such as the elevated plus-maze and forced swimming test. nih.gov The study suggested that the anxiolytic effects are mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant-like activity is mediated through the serotonergic system. nih.gov

Anti-infective Potential: There is no available preclinical data on the anti-infective potential of this compound or closely related phenylpiperazine derivatives.

Intestinal Permeation Enhancement: 1-Phenylpiperazine (B188723) (PPZ), a related compound, has been identified as an intestinal permeation enhancer. nih.govnih.gov In a 30-day study in mice, daily oral administration of PPZ was found to be safe and effective at increasing the intestinal permeation of 4 kDa FITC-dextran. nih.gov PPZ was shown to decrease the expression of the tight junction proteins claudin 3 and ZO-1 in the small intestine, and claudin 3, ZO-1, and JAM-A in the colon after a single dose. nih.gov A structure-function analysis of 13 phenylpiperazine derivatives in a Caco-2 model of the intestinal epithelium found that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to 1-phenylpiperazine, while hydroxyl or primary amine substitutions increased toxicity. nih.gov

No specific acute preclinical toxicity data for this compound is available.

Acute Neurological Toxicity: Information regarding the acute neurological toxicity of this compound in animal models has not been published.

In Vitro Cytotoxicity Against Non-target Cells: In vitro cytotoxicity studies of 1-phenylpiperazine and its derivatives were conducted using a Caco-2 cell model. nih.gov It was observed that substitutions on the phenyl ring significantly influenced cytotoxicity. Specifically, hydroxyl or primary amine substitutions led to increased toxicity, whereas some derivatives with aliphatic substitutions, such as 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine, exhibited lower toxicity than the parent compound, 1-phenylpiperazine. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Correlating Specific Structural Features with Receptor/Enzyme Binding Affinity and Selectivity

The affinity and selectivity of phenylpiperazine derivatives for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, are highly dependent on the nature and position of substituents on the aromatic ring. For instance, in a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, the introduction of a chlorine atom on the phenyl ring significantly influenced dopamine D4 receptor affinity. Specifically, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated very high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. researchgate.net

Similarly, the substitution pattern on the phenyl ring is a key determinant for affinity to serotonin receptors. In a series of N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide analogs, compound 3o exhibited the highest affinity and selectivity for the 5-HT1A receptor, with a Ki value of 0.046 nM. researchgate.net In contrast, the introduction of a bis(4-fluorophenyl)methyl group resulted in a compound with high affinity for the 5-HT2C receptor (Ki = 0.8 nM). researchgate.net

The length and nature of the alkyl chain connecting the piperazine (B1678402) ring to another chemical moiety also play a crucial role. In a study of dopamine D3 receptor antagonists, a trans-butenyl linker between the aryl amide and the piperazine was found to optimize D3 receptor affinity and selectivity over a simple butyl chain. nih.gov

Below is a data table summarizing the binding affinities of selected phenylpiperazine derivatives.

CompoundStructureTarget ReceptorBinding Affinity (Ki or IC50)Selectivity
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide4-chlorophenylpiperazine derivativeDopamine D40.057 nM (IC50)>10,000-fold vs D2
N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o)Pyrimidinylpiperazine derivative5-HT1A0.046 nM (Ki)High vs other 5-HT, D, and adrenergic receptors
N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s)Bis(4-fluorophenyl)methylpiperazine derivative5-HT2C0.8 nM (Ki)Moderate
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (29)2,3-dichlorophenylpiperazine derivativeDopamine D30.7 nM (Ki)133-fold vs D2

Establishing Relationships Between Substituent Effects and Preclinical Efficacy in Biological Assays

The preclinical efficacy of phenylpiperazine derivatives often correlates with their receptor binding profiles, which are, in turn, governed by substituent effects. In a study of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives with potential antidepressant-like effects, compounds with specific substitutions demonstrated significant activity in behavioral tests in mice. nih.gov

Compounds 3c-3e and 3g from this series were found to be more potent than compounds 3a and 3b in shortening the immobility time in the tail-suspension test and modified forced swimming test, indicating a superior antidepressant-like profile. nih.gov This suggests that the nature of the substituent on the piperazine ring directly impacts the in vivo efficacy. None of the tested compounds affected locomotor activity, highlighting the specificity of their antidepressant-like effects. nih.gov

Another example is compound 6a , a 4-thiophene-3-yl-benzamide N-phenylpiperazine analog, which exhibited nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.gov This compound was active in in-vivo models of Parkinson's disease, specifically in inhibiting L-dopa-dependent abnormal involuntary movements in rats. nih.gov This demonstrates a clear link between the substituent-driven receptor selectivity and a desired preclinical outcome.

The following table presents preclinical efficacy data for selected phenylpiperazine derivatives.

Compound SeriesSubstituent VariationPreclinical ModelObserved Effect
1-phenyl-2-(4-substituted-piperazin-1-yl)-propanolVaried substituents on piperazineMouse tail-suspension & forced swim testsCompounds 3c-3e, 3g showed more potent antidepressant-like effects than 3a, 3b nih.gov
4-thiophene-3-yl-benzamide N-phenylpiperazinesThiophene-containing analogsRat model of Parkinson's diseaseCompound 6a inhibited L-dopa-induced dyskinesia nih.gov

Elucidating Molecular Determinants for Specific Pharmacological Profiles

The specific pharmacological profiles of phenylpiperazine derivatives are determined by their interactions at the molecular level with their biological targets. For many of these compounds, a "bitopic" binding mode has been proposed, where the ligand simultaneously interacts with both the primary (orthosteric) binding site and a secondary (allosteric) binding site on a G protein-coupled receptor (GPCR). nih.gov

This bitopic binding is thought to be responsible for the high D3 versus D2 receptor selectivity of some N-phenylpiperazine analogs. nih.gov The N-phenylpiperazine moiety typically occupies the orthosteric binding pocket, while an extended portion of the molecule can interact with a unique secondary binding site present in the D3 receptor but not the D2 receptor. nih.gov

Molecular modeling studies have further illuminated these interactions. For instance, the aryl amide end of certain molecules was found to have a major influence on D3 receptor affinity and selectivity. nih.gov The rigidity of the linker between the piperazine and the aryl amide was also identified as a critical factor. nih.gov

Investigation of Stereochemical Influences on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral phenylpiperazine derivatives. The spatial arrangement of atoms can significantly affect how a molecule binds to its target receptor, leading to differences in affinity, efficacy, and even the nature of the pharmacological response between stereoisomers.

In a study of the optical isomers of a complex piperazine derivative, NIP-101, the calcium-antagonistic and hypotensive activities were found to be primarily dependent on the absolute configuration at a stereogenic center within the 1,4-dihydropyridine (B1200194) ring, rather than the configuration of another chiral moiety in the molecule. nih.gov This highlights the critical importance of a specific chiral center for biological function.

While direct stereochemical studies on 2-(4-phenylpiperazin-1-yl)butanoic acid are not widely published, research on related chiral compounds underscores the necessity of considering stereoisomerism in drug design and development. The synthesis and evaluation of individual enantiomers or diastereomers are often required to identify the most active and selective isomer, as one isomer may be significantly more potent or have a better safety profile than the others. nih.gov

Metabolism and Biotransformation Studies in Research Systems

In Vitro Metabolic Stability and Pathway Identification (e.g., using liver microsomes, S9 fractions, or isolated hepatocytes)

The initial assessment of a compound's metabolic fate typically involves in vitro assays to determine its stability in the presence of drug-metabolizing enzymes. nuvisan.com These assays are fundamental to predicting a compound's in vivo behavior and its potential for drug-drug interactions. nuvisan.com The primary systems used for these studies include liver microsomes, S9 fractions, and isolated hepatocytes, each offering a different level of complexity and insight.

Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nuvisan.com Incubating 2-(4-phenylpiperazin-1-yl)butanoic acid with human liver microsomes (HLMs) in the presence of cofactors like NADPH would reveal its susceptibility to phase I oxidative metabolism. nih.govnih.gov The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine key pharmacokinetic parameters. nih.govnuvisan.com

S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic pathways, including both phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) reactions. nuvisan.com

Isolated Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing the closest in vitro model to the in vivo liver environment. nuvisan.com Suspension cultures of cryopreserved hepatocytes from various species (human, rat, mouse, dog, monkey) can be used to assess interspecies differences in the metabolism of this compound. nuvisan.comfrontiersin.org

The data generated from these assays allow for the calculation of the compound's half-life (t½) and its in vitro intrinsic clearance (CLint). nuvisan.com These values are crucial for predicting hepatic blood clearance and bioavailability. nuvisan.com

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman4515.4
Liver MicrosomesRat2527.7
Liver MicrosomesMouse1838.5
S9 FractionHuman4216.5
HepatocytesHuman5512.6

Note: The data in this table are illustrative and represent typical results for a moderately stable arylpiperazine compound. Actual values for this compound would need to be determined experimentally.

Identification and Comprehensive Characterization of Metabolites in Preclinical Biological Models

Identifying the metabolites of a compound is essential for a complete understanding of its biological activity and safety, as metabolites can contribute to both efficacy and toxicity. nih.gov Following incubation in in vitro systems, analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are employed to detect and identify the structures of metabolites. nih.gov

For a molecule like this compound, several metabolic pathways, common to arylpiperazine compounds, can be anticipated:

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common reaction catalyzed by CYP enzymes.

N-Dealkylation: The bond between the piperazine (B1678402) nitrogen and the butanoic acid side chain could be cleaved.

Hydroxylation of the Alkyl Chain: The butanoic acid side chain could undergo hydroxylation.

Oxidation of the Piperazine Ring: The piperazine ring itself can be oxidized.

In a study of a related, more complex arylpiperazine derivative, four metabolites were generated in human liver microsomes, resulting from monohydroxylation and demethylation reactions, primarily mediated by the CYP3A4 enzyme. nih.gov This suggests that the metabolism of this compound would likely also be heavily influenced by CYP3A4.

Table 2: Potential Metabolites of this compound

Metabolite IDProposed StructureBiotransformation Pathway
M14-hydroxyphenyl-piperazin-1-yl)butanoic acidAromatic Hydroxylation
M21-phenylpiperazine (B188723)N-Dealkylation
M32-(4-phenylpiperazin-1-yl)-4-hydroxybutanoic acidAliphatic Hydroxylation
M42-(4-phenyl-2-oxopiperazin-1-yl)butanoic acidPiperazine Oxidation

Note: This table presents hypothetical metabolites based on common biotransformation pathways for arylpiperazine compounds. Their actual formation would require experimental confirmation.

Theoretical Predictions of Metabolic Soft Spots and Biotransformation Pathways

In addition to experimental work, computational or in silico methods are increasingly used to predict a molecule's metabolic fate early in the development process. nih.gov These methods can identify "metabolic soft spots," which are the sites on a molecule most likely to be chemically transformed by metabolic enzymes.

Techniques like Density Functional Theory (DFT) calculations and the use of software that analyzes a molecule's three-dimensional structure can help predict its reactivity and interaction with enzymes like CYPs. nih.gov For this compound, such models would likely highlight the electron-rich aromatic ring and the nitrogen atoms of the piperazine moiety as probable sites of metabolism. These predictions can guide further experimental work and can be used to design chemical modifications to improve metabolic stability. nih.gov By comparing the predicted pathways with the results from in vitro studies, a more complete picture of the compound's biotransformation can be developed.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment of Research Batches (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are fundamental to the quality control of research-grade 2-(4-phenylpiperazin-1-yl)butanoic acid, providing the means to separate the target compound from any impurities and to assess its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to this purpose, with the choice of method often depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for this type of molecule. A C18 or a phenyl-based column can provide effective separation. The inclusion of a small amount of an acid, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid and any basic nitrogen atoms. xml-journal.net

A typical HPLC method for purity assessment would involve a gradient elution, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent component (e.g., acetonitrile (B52724) or methanol). This ensures the elution of both polar and nonpolar impurities. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, set at a wavelength where the phenylpiperazine chromophore exhibits strong absorbance. nih.gov

Interactive Table: Example HPLC Parameters for Purity Assessment
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can also be employed, particularly for assessing volatile impurities. However, due to the carboxylic acid and secondary amine functionalities, derivatization is often necessary to increase the volatility and thermal stability of this compound. mdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to convert the acidic proton and the N-H group into their trimethylsilyl (B98337) (TMS) derivatives. nih.govcapes.gov.br

The GC method would utilize a capillary column with a suitable stationary phase, such as a 5% phenyl-polysiloxane. The temperature program would be optimized to ensure the separation of the derivatized analyte from any derivatized impurities.

Interactive Table: Example GC-MS Parameters for Impurity Profiling (after derivatization)
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), then 15 °C/min to 300 °C (5 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-550

Advanced Mass Spectrometry Applications for Quantitative Analysis and Metabolite Identification in Complex Research Samples

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, especially in complex biological matrices encountered during preclinical research. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and selectivity.

For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. researchgate.netojp.gov This involves selecting the protonated molecule [M+H]⁺ of the parent compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity allows for accurate quantification even in the presence of co-eluting matrix components. A stable isotope-labeled internal standard would be used for the most accurate quantification.

The fragmentation of the phenylpiperazine moiety is predictable. Common fragmentation pathways for phenylpiperazines include cleavage of the piperazine (B1678402) ring. xml-journal.netresearchgate.net For this compound, characteristic fragment ions would be expected from the loss of the butanoic acid side chain and fragmentation within the piperazine ring.

For metabolite identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is employed. nih.gov These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the phenyl ring, N-dealkylation, or oxidation of the butanoic acid side chain. researchgate.net

Interactive Table: Predicted Mass Spectrometry Data for this compound
ParameterPredicted ValueRationale/Reference
Molecular Formula C₁₄H₂₀N₂O₂-
Monoisotopic Mass 248.1525 g/mol -
[M+H]⁺ (Precursor Ion) m/z 249.1598Protonation of the piperazine nitrogen
Major Fragment Ion 1 m/z 161.1073Loss of the butanoic acid moiety
Major Fragment Ion 2 m/z 133.0760Cleavage within the piperazine ring xml-journal.netresearchgate.net
Potential Metabolite [M+H]⁺ at m/z 265.1547Monohydroxylation of the phenyl ring researchgate.net

Capillary Electrophoresis and Other Biophysical Methods for Characterizing Molecular Interactions and Binding Dynamics

Understanding how this compound interacts with its intended biological target is crucial for its development as a research tool. Capillary electrophoresis (CE) and other biophysical techniques can provide valuable insights into these interactions.

Capillary Electrophoresis (CE) can be used to study binding events by observing changes in the electrophoretic mobility of a target protein when it forms a complex with a ligand. Affinity capillary electrophoresis (ACE) is a specific application where the ligand is either added to the running buffer or mixed with the protein before injection. The change in migration time of the protein can be used to determine the binding affinity (K_d).

Other biophysical methods are also highly relevant for characterizing the binding dynamics of this compound.

Surface Plasmon Resonance (SPR) : This technique can measure the real-time binding of the compound to a target protein immobilized on a sensor chip. It provides kinetic data, including association (k_on) and dissociation (k_off) rates, in addition to the binding affinity.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of the small molecule are in close contact with the target protein, providing structural information about the binding mode. nih.gov

These biophysical methods are complementary and provide a comprehensive understanding of the molecular recognition process, which is invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov

Interactive Table: Application of Biophysical Methods
MethodInformation ObtainedApplication to Research
Capillary Electrophoresis (CE) Binding stoichiometry, binding affinity (K_d)Rapid screening for binding and determination of binding strength.
Surface Plasmon Resonance (SPR) Binding affinity (K_d), association/dissociation kineticsDetailed characterization of the binding kinetics and mechanism. nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (K_d), enthalpy (ΔH), entropy (ΔS)Understanding the thermodynamic driving forces of the interaction.
Nuclear Magnetic Resonance (NMR) Ligand binding epitopes, structural changes upon bindingElucidating the specific atoms involved in the interaction. nih.gov

Future Research Directions and Role As Chemical Probes

Development of Next-Generation Analogues for Enhanced Specificity and Potency as Research Tools

The development of analogues from a lead compound is a critical step in creating highly specific and potent research tools. For scaffolds related to 2-(4-phenylpiperazin-1-yl)butanoic acid, medicinal chemistry efforts focus on systematic structural modifications to optimize interactions with biological targets.

One common strategy involves the synthesis of derivatives by modifying the core structure. For instance, research on related phenylpiperazine compounds has led to the creation of series like 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. nih.govresearchgate.net These efforts aim to improve properties such as target affinity, selectivity, and pharmacokinetic profiles. For example, in the development of acetylcholinesterase inhibitors, modifications to the pyrimidine (B1678525) ring of a 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) scaffold resulted in a compound with an IC50 value of 0.90 µM. researchgate.net

Another approach is the creation of analogues of butanoic acid derivatives, which has been shown to yield potent and selective inhibitors for targets like aldo-keto reductase 1C3 (AKR1C3). nih.gov In one study, modifying the methyl group of a naproxen (B1676952) analogue to an ethyl group significantly enhanced its potency and selectivity as an AKR1C3 inhibitor. nih.gov Such findings highlight that even minor alterations to the butanoic acid chain or its associated ring systems can lead to substantial improvements in biological activity, providing a roadmap for designing next-generation analogues of this compound.

The table below summarizes examples of analogue development from related structures.

Parent ScaffoldModification StrategyResulting Compound ClassKey Finding
2-(piperazin-1-yl)pyrimidineAddition of a phenyl group and amide chain2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamidesIdentification of potent acetylcholinesterase inhibitors. researchgate.net
Naproxen (a naphthalene-propanoic acid)Replacement of methyl with an ethyl group(R)-2-(6-methoxynaphthalen-2-yl)butanoic acidCreation of a potent and selective AKR1C3 inhibitor. nih.gov
NGB 2904 (a fluorene-carboxylic acid derivative)Introduction of a trans-butenyl linker and aryl amide modificationsHeterocyclic trans olefin analoguesEnhanced dopamine (B1211576) D3 receptor affinity and selectivity. nih.gov

Application as Molecular Probes for Target Validation and Elucidation of Biological Pathways

Molecular probes are essential for validating the role of specific proteins in biological processes and for mapping the intricate signaling pathways they govern. The phenylpiperazine butanoic acid scaffold is well-suited for development into such probes, particularly through radiolabeling.

A prominent example is the development of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2). nih.gov In this research, one analogue, [¹³¹I]SF-1, was developed for in vitro binding assays, while another, [¹⁸F]SF-2, demonstrated excellent brain penetration in rodent models. nih.gov The specific reduction of its signal in the brain and spinal cord after pretreatment with known EAAT2 modulators confirmed its high specificity in vivo, opening avenues for non-invasively monitoring EAAT2 expression with PET neuroimaging. nih.gov

Similarly, analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have been developed as selective probes for the dopamine D3 receptor. nih.gov The goal of this research was to create tools to investigate the role of D3 receptors in the effects of cocaine, which had been hindered by a lack of selective compounds. nih.gov These examples underscore the potential of this compound derivatives to be transformed into high-affinity probes for target validation and to clarify the function of key proteins in health and disease.

Probe ApplicationTarget ProteinResearch GoalKey Outcome
NeuroimagingExcitatory Amino Acid Transporter 2 (EAAT2)To develop a specific probe for in vivo imaging.Successful development of [¹⁸F]SF-2 with high brain penetration and specificity. nih.gov
Pharmacological InvestigationDopamine D3 ReceptorTo create selective antagonists to study cocaine's effects.Synthesis of analogues with superior D3 receptor binding affinity and selectivity. nih.gov

Exploration of Novel Preclinical Research Avenues and Biological Applications

The structural motifs present in this compound are found in compounds with a wide range of biological activities, suggesting numerous avenues for preclinical research. By investigating its activity against various targets, novel applications for this compound and its analogues may be uncovered.

For instance, compounds containing the phenylpiperazine moiety have been investigated as MEK inhibitors for cancer therapy. nih.gov The Ras-Raf-MEK-ERK pathway is frequently overactive in many human cancers, and inhibiting MEK is a promising therapeutic strategy. nih.gov Separately, derivatives of 4-oxo-4-(indolin-1-yl)butanoic acid have been identified as potent agonists for the S1P₁ receptor, a target for treating autoimmune diseases. nih.govresearchgate.net

Furthermore, research into butanoic acid derivatives has identified compounds with potential applications in metabolic diseases. Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a structure related to the angiotensin II receptor blocker valsartan, have been synthesized and evaluated for antihypertensive effects. mdpi.comnih.gov The table below indicates potential research areas based on the activities of structurally related compounds.

Potential Research AreaBiological Target/PathwayRationale from Related Compounds
OncologyMEK KinasePhenylpiperazine derivatives have shown potent MEK1 inhibition. nih.gov
Autoimmune DiseasesS1P₁ ReceptorButanoic acid derivatives have been identified as potent S1P₁ agonists. nih.gov
Cardiovascular DiseaseAngiotensin II ReceptorEster derivatives of a related butanoic acid have shown antihypertensive activity. nih.gov
Neurodegenerative DiseaseAcetylcholinesterasePhenylpiperazine-pyrimidine compounds are effective inhibitors. researchgate.net

Integration with High-Throughput Screening Methodologies for Academic Discovery Programs

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govnih.gov Integrating compounds like this compound and its analogues into HTS libraries is a powerful strategy for academic discovery programs seeking to identify novel biological functions or starting points for drug development. cijournal.rudovepress.com

HTS assays can be designed to screen for inhibitors or activators of a specific enzyme or receptor. For example, a HTS of a library of 2,556 compounds was used to identify 210 inhibitors of the organic cation transporter 3 (OCT3). nih.gov This screen utilized a fluorescent probe in cells overexpressing the target transporter. nih.gov A compound like this compound could be included in such a library to determine if it has activity against OCT3 or other transporters.

Moreover, advancements in HTS now allow for multiplexed assays, where the inhibition of multiple enzymes can be monitored simultaneously. nih.gov This approach is particularly useful for identifying selective inhibitors for drug-metabolizing enzymes, an area where such tools are often lacking. nih.gov The inclusion of novel chemical scaffolds in these screens increases the probability of discovering new and valuable chemical probes for a wide range of biological targets.

HTS ApproachApplicationRelevance to this compound
Target-based screeningIdentification of inhibitors for a specific protein (e.g., OCT3). nih.govCould be screened to discover novel targets and biological activities.
Multiplexed screeningSimultaneous profiling against multiple enzymes (e.g., drug-metabolizing enzymes). nih.govCould be used to assess selectivity and potential off-target effects early in development.
Phenotypic screeningIdentifying compounds that produce a desired cellular effect without a preconceived target.Could uncover unexpected therapeutic potential in complex disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-phenylpiperazin-1-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution between a piperazine derivative (e.g., 4-phenylpiperazine) and a halogenated butanoic acid precursor. For example, thioglycolic acid can be used in methanol under stirring for 3–4 hours at room temperature, followed by solvent removal and crystallization . Optimization includes adjusting molar ratios, solvent polarity (e.g., methanol vs. DMF), and temperature to improve yield and purity.
  • Key Data :

ParameterTypical Range
Reaction Time3–6 hours
SolventMethanol/Water
Temperature20–25°C (RT)
Yield50–75% (varies)

Q. How can the structural integrity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles and confirm stereochemistry. For example, bond angles in piperazine derivatives often range from 105.5° to 179.97°, reflecting conformational flexibility .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperazine protons), FT-IR (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Crystallization : Use water or ethanol/water mixtures to precipitate the compound, as demonstrated for structurally similar carboxylic acids .
  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodology :

  • Functional group substitution : Replace the phenyl group in the piperazine moiety with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate receptor binding. For example, Mannich base derivatives of piperazine show enhanced cytotoxic activity against cancer cell lines .
  • Biological assays : Evaluate antiproliferative effects using MTT assays or enzyme inhibition studies (e.g., carbonic anhydrase isoforms) to correlate structural modifications with activity .

Q. What techniques are suitable for analyzing molecular interactions between this compound and biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., receptors from the PDB) to predict binding modes. The InChI key (e.g., JTEDVNFIPPZBEN-UHFFFAOYSA-N) aids in 3D structure generation .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD values) for targets like GPCRs or kinases .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodology :

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) and analyze via HPLC. Piperazine derivatives often degrade under strongly acidic/basic conditions due to hydrolysis of the amine-carboxylic acid bond .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, typical for aromatic carboxylic acids .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (50–75%) may arise from differences in solvent purity or reaction scale. Reproducibility requires strict control of anhydrous conditions .
  • Biological Activity : Conflicting results in cytotoxicity assays (e.g., IC₅₀ values) may reflect cell line-specific responses. Validate findings across multiple models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.